Morpholinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide
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Overview
Description
Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) is a compound with a complex structure that includes a morpholinium ion and a bromide ion. This compound is known for its potential therapeutic applications and is often studied in the context of medicinal chemistry .
Preparation Methods
The synthesis of Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) involves several steps. The process typically starts with the preparation of the morpholinium ion, which is achieved by treating morpholine with hydrochloric acid to generate morpholinium chloride Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide ion site, using reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) can be compared with other similar compounds, such as:
Morpholinium chloride: A simpler compound with similar structural features but lacking the complex substituents.
Thiophene derivatives: Compounds containing the thiophene ring, which may have similar biological activities.
Phenylacetyl derivatives: Compounds with the phenylacetyl group, which may share some chemical properties.
The uniqueness of Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
28023-03-2 |
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Molecular Formula |
C20H27BrN2O3S |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-N-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide;bromide |
InChI |
InChI=1S/C20H27N2O3S.BrH/c1-21(10-11-22(2)12-14-25-15-13-22)19(23)20(24,18-9-6-16-26-18)17-7-4-3-5-8-17;/h3-9,16,24H,10-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AQUJJLNCIKVQQG-UHFFFAOYSA-M |
Canonical SMILES |
CN(CC[N+]1(CCOCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |
Origin of Product |
United States |
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